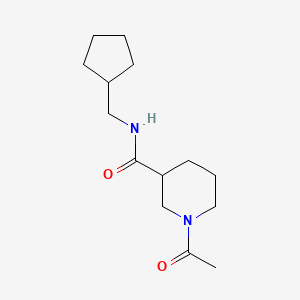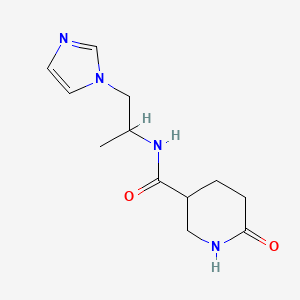
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as CERC-501, is a small molecule drug candidate that has shown potential in treating various neurological and psychiatric disorders. It belongs to the class of compounds known as kappa opioid receptor antagonists and has been studied extensively for its therapeutic properties.
Wirkmechanismus
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide works by blocking the kappa opioid receptor, which is involved in the regulation of stress, anxiety, and mood. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can reduce the negative effects of stress and anxiety, and improve mood and motivation. It has also been shown to have a modulatory effect on dopamine release, which is involved in reward processing and addiction.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of stress and anxiety responses, improvement in mood and motivation, and reduction in drug-seeking behavior. It has also been shown to have a modulatory effect on dopamine release, which is involved in reward processing and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is its high affinity for the kappa opioid receptor, which makes it a potent and selective antagonist. This allows for precise modulation of the receptor and reduces the potential for off-target effects. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. It is also important to study the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide to optimize dosing and administration. Additionally, the development of more soluble analogs of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can improve its bioavailability and make it more suitable for in vivo studies. Finally, the investigation of the safety and tolerability of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is important for its eventual use in clinical trials.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that start with the preparation of the starting material, 2,3-dihydro-1H-indene-5-carboxylic acid. This is followed by the formation of an amide bond with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, and subsequent reduction of the ketone group using sodium borohydride. The final step involves the protection of the amine group using tert-butyloxycarbonyl (Boc) to yield the final product, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of mood, stress, and reward. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has the potential to modulate these processes and provide therapeutic benefits.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-10-14(8-15(18)19)16(20)17-9-11-5-6-12-3-2-4-13(12)7-11/h5-7,14H,2-4,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJVQXHHMCGAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)




![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)
![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)